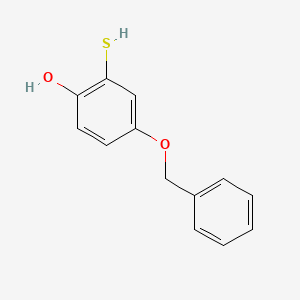
Phenol, 2-mercapto-4-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-mercapto-4-(phenylmethoxy)- is an organic compound with the molecular formula C13H12O2S This compound is characterized by the presence of a phenol group substituted with a mercapto group (–SH) and a phenylmethoxy group (–OCH2Ph)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-mercapto-4-(phenylmethoxy)- typically involves the reaction of 2-mercaptophenol with benzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the mercapto group attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the mercapto group.
Industrial Production Methods
Industrial production of Phenol, 2-mercapto-4-(phenylmethoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-mercapto-4-(phenylmethoxy)- undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phenol group can be reduced to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Brominated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-mercapto-4-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenol, 2-mercapto-4-(phenylmethoxy)- involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins and enzymes. These interactions can modulate the activity of biological targets and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 2-(phenylmethoxy)-
- Phenol, 4-(ethoxymethyl)-2-methoxy-
- Phenol, 2-mercapto-4-methoxy-
Uniqueness
Phenol, 2-mercapto-4-(phenylmethoxy)- is unique due to the presence of both a mercapto group and a phenylmethoxy group, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
110645-14-2 |
|---|---|
Molekularformel |
C13H12O2S |
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
4-phenylmethoxy-2-sulfanylphenol |
InChI |
InChI=1S/C13H12O2S/c14-12-7-6-11(8-13(12)16)15-9-10-4-2-1-3-5-10/h1-8,14,16H,9H2 |
InChI-Schlüssel |
ZVTXBVHMXXIZNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14321764.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
![2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol](/img/structure/B14321773.png)
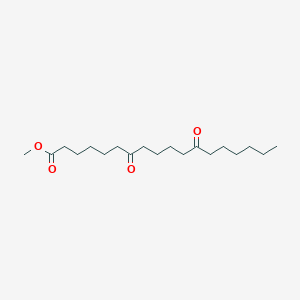
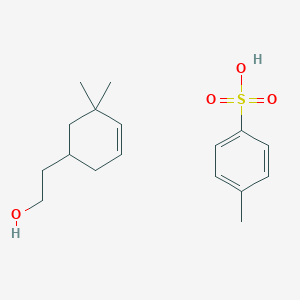
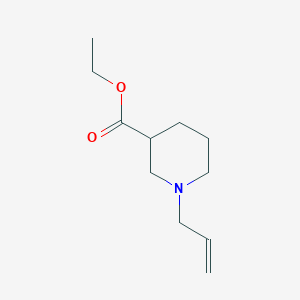
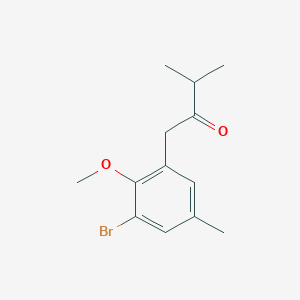
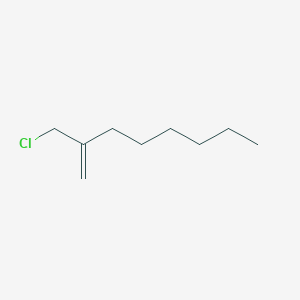
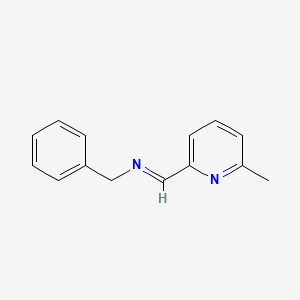
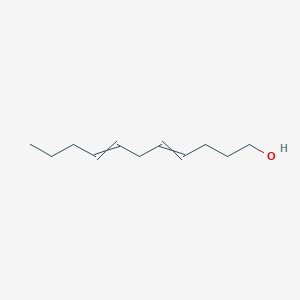
![3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one](/img/structure/B14321814.png)
![2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol](/img/structure/B14321819.png)
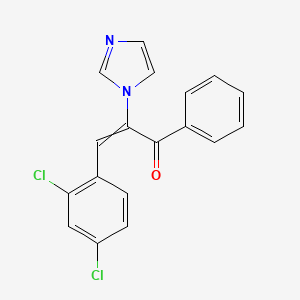
![1-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethyl}-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14321833.png)
